3-Methylthietan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

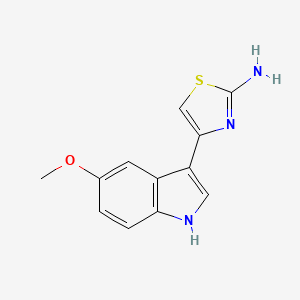

3-Methylthietan-3-ol is a sulfur-containing chemical compound. It has a molecular weight of 104.17 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 104.17 .Scientific Research Applications

Ornithine Lipid Modification

Ornithine lipids (OLs), a type of bacteria-specific membrane lipid, undergo various modifications, including N-methylation, which has been identified as crucial for their function in stress responses. The methyltransferase responsible for N-methylation of OL, enhancing their role in bacterial adaptability to stress, was characterized, indicating a novel modification pathway for these lipids (Escobedo-Hinojosa et al., 2015).

Chemical Genomics of Dithiolethiones

Dithiolethiones, including 3H-1,2-dithiole-3-thione (D3T) and its analogs, have been investigated for their chemopreventive properties, particularly in blocking early stages of carcinogenesis through the induction of detoxification enzymes. Their efficacy in modulating glutathione metabolism and the Nrf2 pathway highlights a potential research application in cancer chemoprevention (Tran et al., 2009).

Lipid Modification in Bacterial Stress Response

The study of ornithine lipids and their amino acid-containing acyloxyacyl derivatives shows their significance in bacterial membranes, particularly in stress response mechanisms. Modifications such as N-methylation and hydroxylation are part of the bacteria's adaptive strategy to environmental changes, underscoring the diverse functional roles of these lipids (Sohlenkamp, 2019).

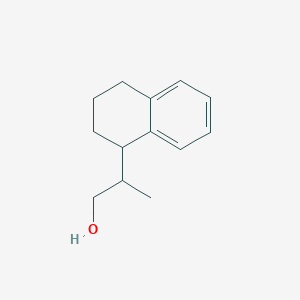

Enantioselective Synthesis and Sensory Properties

The enantioselective synthesis of 3-methylthiodecanal, a compound related to 3-Methylthietan-3-ol, showcases the exploration of odor properties and their potential applications in flavor and fragrance industries. This research into the sensory properties and synthesis pathways contributes to the understanding of how slight molecular modifications can affect sensory perception (Yao-lin et al., 2017).

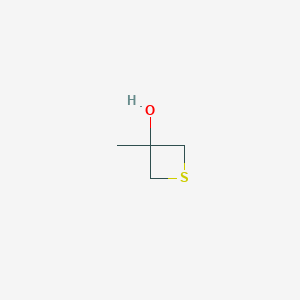

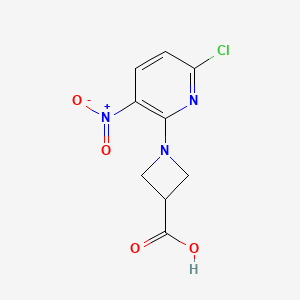

Bioisosteres of Carboxylic Acid

Oxetan-3-ol and Thietan-3-ol derivatives have been evaluated as bioisosteres for the carboxylic acid functional group, indicating their potential in drug design and synthesis. This study illustrates the versatility of these compounds in mimicking the properties of carboxylic acids, offering novel avenues for pharmaceutical development (Lassalas et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

3-methylthietan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUDUAPODPCRRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805488.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)

![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)

![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2805502.png)

![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)